Ethanedial Monooxime (1Z)-: Crystallographically Verified Z-Geometry vs. Stereochemically Undefined Commercial Preparations
The (1Z)-configuration of ethanedial monooxime has been unequivocally established through single-crystal X-ray diffraction analysis, providing absolute stereochemical proof that is unavailable for stereochemically undefined glyoxal monooxime preparations [1]. The crystal structure refined to an R-factor of 0.053 for 2043 observed reflections, confirming the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1].
| Evidence Dimension | Stereochemical identity verification |
|---|---|
| Target Compound Data | R-factor = 0.053 for 2043 observed reflections; monoclinic C2; Z-configuration confirmed |
| Comparator Or Baseline | Stereochemically undefined glyoxal monooxime (typical commercial preparations): no crystallographic verification available; exists as unspecified E/Z mixture |
| Quantified Difference | Defined (1Z)-stereoisomer with absolute configuration verification vs. undefined mixture of unknown Z-content |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
Procurement of a stereochemically verified (1Z)-isomer eliminates experimental variability from undefined E/Z ratios, ensuring reproducible coordination geometry and reaction outcomes.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Stereogeometry and absolute configuration by X-ray diffraction analysis. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
